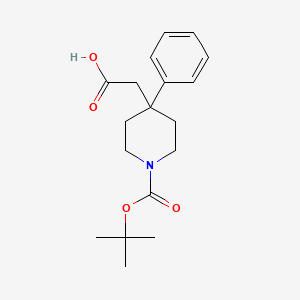

2-(3-Chlorobenzoyl)-6-methylpyridine

描述

3-Chlorobenzoyl Chloride is a clear colourless liquid . It is used in the synthesis of isoquinoline derivatives as potent CRTH2 antagonists in treatment of allergies. It is also used in the synthesis of anticancer 2-phenzainamine derivatives .

Synthesis Analysis

The synthesis of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system . Another method involves carrying out a sulfonation reaction by taking benzoyl chloride as a raw material, conducting a catalytic chlorination reaction, and then conducting a sulfur dioxide removal chlorination reaction .Molecular Structure Analysis

The molecular formula of 3-Chlorobenzoyl chloride is C7H4Cl2O . Its average mass is 175.012 Da and its monoisotopic mass is 173.963913 Da .Physical And Chemical Properties Analysis

3-Chlorobenzoyl chloride is a clear colourless liquid with a density of 1.367 g/mL at 20 °C . Its boiling point is 225 °C .科学研究应用

1. Structural Analysis and Hydrogen Bonding

Research has revealed interesting structural properties in related compounds. In a study by Waddell et al. (2011), 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate was analyzed, showing a two-dimensional network of hydrogen-bonded ions with characteristic R(2)(2)(8) motifs due to hydrogen bonding between 2-aminopyridinium and carboxylate units (Waddell, Hulse, & Cole, 2011).

2. Nickel(II) Carboxylate Chemistry

Escuer et al. (2011) investigated 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry. The study isolated new clusters exhibiting antiferromagnetic and ferrimagnetic interactions, contributing significantly to the understanding of metal-ligand interactions (Escuer, Vlahopoulou, & Mautner, 2011).

3. Photochemical Dimerization

Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines, including 2-amino-6-methylpyridines. Their research provides insights into the chemical and physical properties of these dimers, which are significant for understanding the photoreactivity of pyridine derivatives (Taylor & Kan, 1963).

4. Fluorescence Labeling in Chemical Analysis

A study by Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents. This application is particularly useful in the quantitative analysis of biological compounds like carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

5. Antimicrobial Activity and DNA Interaction

Research on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] revealed considerable antimicrobial activity against various bacteria and yeast. These compounds also bind to DNA, influencing its electrophoretic mobility (Abu-Youssef et al., 2010).

6. Inhibition Studies on Carbonic Anhydrase Isoenzymes

Yenikaya et al. (2011) synthesized novel amino salicylato salts and their Cu(II) complexes, demonstrating effective inhibitory activity on human carbonic anhydrase isoenzymes. This research has potential implications in the development of inhibitors for therapeutic applications (Yenikaya, Sarı, İlkimen, Bülbül, & Büyükgüngör, 2011).

7. Synthesis and Characterization of Molecular Salts

Research by Babu et al. (2014) on 2-amino-6-methylpyridinium 2,2,2-trichloroacetate demonstrated the importance of studying molecular salts for their potential applications in various chemical and pharmaceutical fields (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).

安全和危害

属性

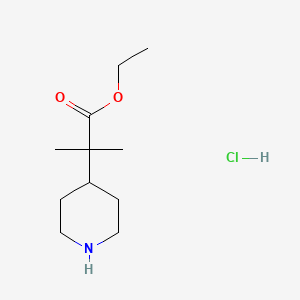

IUPAC Name |

(3-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAJOXDYDDBZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242461 | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzoyl)-6-methylpyridine | |

CAS RN |

1187164-36-8 | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)

![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)

![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)

![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)